4,6-diamino-1H-1,3,5-triazin-2-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-diamino-1H-1,3,5-triazin-2-one typically involves the reaction of cyanuric chloride with ammonia or amines under controlled conditions. One common method includes the following steps:
Reaction of Cyanuric Chloride with Ammonia: Cyanuric chloride is reacted with ammonia in an aqueous medium to form 2,4,6-triamino-1,3,5-triazine.
Hydrolysis: The triamino compound is then hydrolyzed to form 4,6-diamino-1H-1,3,5-triazin-2-one.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of catalysts and specific reaction conditions such as temperature and pH control are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Diamino-1H-1,3,5-triazin-2-one undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the amino groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols. Reactions are typically carried out in polar solvents such as ethanol or water at moderate temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions include various substituted triazines, which have applications in different fields such as pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
4,6-Diamino-1H-1,3,5-triazin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other triazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its antitumor properties.
Industry: It is used in the production of herbicides, polymer stabilizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,6-diamino-1H-1,3,5-triazin-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ammeline: 2,4-Diamino-1,3,5-triazin-6-one
Ammelide: 2,4-Diamino-6-hydroxy-1,3,5-triazine
Melamine: 2,4,6-Triamino-1,3,5-triazine
Uniqueness
4,6-Diamino-1H-1,3,5-triazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C3H6ClN5O |
---|---|
Molekulargewicht |
163.56 g/mol |
IUPAC-Name |
4,6-diamino-1H-1,3,5-triazin-2-one;hydrochloride |
InChI |
InChI=1S/C3H5N5O.ClH/c4-1-6-2(5)8-3(9)7-1;/h(H5,4,5,6,7,8,9);1H |
InChI-Schlüssel |
MEUOOKNKMSVRLN-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=NC(=NC(=O)N1)N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.